molecular formula C9H10FNO2 B3222534 (S)-2-Amino-2-(2-fluorophenyl)propanoic acid CAS No. 1213552-87-4

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid

Cat. No.: B3222534
CAS No.: 1213552-87-4
M. Wt: 183.18 g/mol
InChI Key: IZYUJJJMQDWOSS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid is an amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. For instance, the compound can be synthesized through the asymmetric hydrogenation of a suitable precursor, such as a fluorophenyl-substituted acrylate, using a chiral catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or biocatalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving amino acid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, influencing cellular signaling and metabolic processes. For instance, it may interact with metabotropic glutamate receptors, modulating neurotransmission and synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylpropanoic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    2-Amino-2-(4-fluorophenyl)propanoic acid: The fluorine atom is positioned differently on the phenyl ring, which can alter its interaction with molecular targets.

    2-Amino-3-(2-fluorophenyl)propanoic acid: The amino group is located on a different carbon, affecting its stereochemistry and reactivity.

Uniqueness

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring and the stereochemistry of the amino acid

Properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUJJJMQDWOSS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237445
Record name (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213552-87-4
Record name (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213552-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Reactant of Route 4
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Reactant of Route 5
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Reactant of Route 6
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.